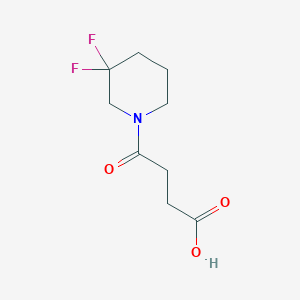
4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid
説明
4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C9H13F2NO3 and its molecular weight is 221.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Overview
4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid (CAS No. 1893257-18-5) is a synthetic organic compound notable for its structural features, including a difluorinated piperidine ring and a butanoic acid moiety. Its unique chemical structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by relevant research findings and data.
The biological activity of this compound may be attributed to its interaction with various molecular targets in biological systems. The difluoromethyl group enhances lipophilicity and may improve receptor binding affinity, particularly to neurotransmitter receptors involved in neurological pathways. The piperidine structure is known to influence pharmacological properties, making it a candidate for further investigation in drug development.
Biological Activity and Applications
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Neuropharmacological Effects : The compound's structure suggests potential applications in treating neurological disorders due to its ability to interact with neurotransmitter systems.
- Anticancer Activity : Preliminary studies indicate that derivatives of similar structures may possess anticancer properties by inhibiting key enzymes involved in tumor growth .
- Antimicrobial Properties : Some related compounds have demonstrated significant antimicrobial activity against various pathogens, which could extend to this compound .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
Study 1: Neuropharmacological Assessment
A study investigated the effects of fluorinated piperidine derivatives on neurotransmitter receptor binding. Results indicated enhanced binding affinity and modulation of receptor activity, suggesting potential applications in treating neurodegenerative diseases.
Study 2: Anticancer Evaluation
In vitro assays demonstrated that structurally similar compounds exhibited significant inhibitory effects on cancer cell lines such as MCF-7 and HCT-116. For instance, one compound showed an IC50 value of 24.74 µM against MCF-7 cells, indicating promising anticancer activity .
Study 3: Antimicrobial Activity
Research into the antimicrobial properties of piperidine derivatives revealed effective inhibition against both gram-positive and gram-negative bacteria. Compounds exhibited minimum inhibitory concentration (MIC) values that suggest potential therapeutic uses in treating infections .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| 4-(Piperidin-1-yl)-4-oxobutanoic acid | Lacks fluoromethyl group | Moderate receptor binding | N/A |
| 4-(3-Methylpiperidin-1-yl)-4-oxobutanoic acid | Contains methyl group | Variable activity | N/A |
| 4-(3-(Chloromethyl)piperidin-1-yl)-4-oxobutanoic acid | Chloromethyl group present | Different pharmacological profile | N/A |
The presence of the difluoromethyl group in this compound is believed to enhance its pharmacokinetic properties compared to these analogs.
特性
IUPAC Name |
4-(3,3-difluoropiperidin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO3/c10-9(11)4-1-5-12(6-9)7(13)2-3-8(14)15/h1-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZZTCAHJVVGRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















